molecular formula C13H11NO B11902326 3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-one

3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-one

Cat. No.: B11902326
M. Wt: 197.23 g/mol
InChI Key: CVKDZQOCLFSRQP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-one typically involves the reaction of 1H-pyrrole with an appropriate precursor. One common method involves the cyclization of 3-(1H-pyrrol-1-yl) propanenitrile in the presence of a Lewis acid to form the desired compound . The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrrole derivatives .

Scientific Research Applications

3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interact with receptors, leading to various biological effects. Molecular docking studies have shown that pyrrole derivatives can bind to active sites of enzymes, such as enoyl ACP reductase and dihydrofolate reductase, inhibiting their activity . This dual inhibition mechanism is crucial for its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-one is unique due to its specific structure, which combines the pyrrole ring with an indanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

3-pyrrol-1-yl-2,3-dihydroinden-1-one

InChI

InChI=1S/C13H11NO/c15-13-9-12(14-7-3-4-8-14)10-5-1-2-6-11(10)13/h1-8,12H,9H2

InChI Key

CVKDZQOCLFSRQP-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2C1=O)N3C=CC=C3

Origin of Product

United States

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